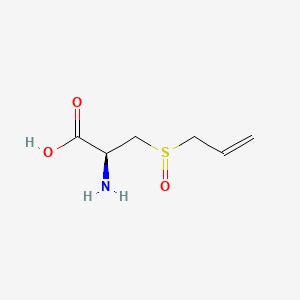

Alliin

Description

Historical Milestones in Alliin (B105686) Discovery and Characterization

The journey to understanding alliin began with the broader study of garlic's chemical composition. Early in the 20th century, researchers sought to identify the active principles behind garlic's pungent odor and noted biological effects. A significant milestone was achieved in 1944 by C.J. Cavallito and J.H. Bailey, who isolated and characterized allicin (B1665233), the compound primarily responsible for the characteristic smell of crushed garlic fishersci.atnih.govthegoodscentscompany.com. This discovery paved the way for further investigation into how allicin is formed in the plant.

The crucial link was established in 1947 and 1948 by A. Stoll and E. Seebeck, who successfully isolated alliin from garlic fishersci.athznu.edu.cnnih.govsigmaaldrich.comconicet.gov.ar. They identified alliin as the stable, odorless precursor to allicin and demonstrated that the conversion required an enzymatic reaction fishersci.atnih.govconicet.gov.ar. This enzyme was subsequently named alliinase (alliin lyase) nih.govnih.govsigmaaldrich.com. The isolation and characterization of alliin provided a foundational element for understanding the biochemical processes occurring in damaged garlic tissue. Alliin was also recognized as the first natural product discovered to possess both carbon- and sulfur-centered stereochemistry wikipedia.orgfishersci.fi.

Pioneering work on the biosynthesis of S-alk(en)yl cysteine sulfoxides, including alliin, was conducted by Granroth, contributing to the understanding of how these compounds are synthesized within Allium plants wikipedia.orgwikipedia.org.

These early discoveries were pivotal in establishing the chemical basis for the biological properties of garlic and set the stage for detailed biochemical and enzymatic studies.

| Year | Key Researchers | Discovery/Contribution | Source(s) |

|---|---|---|---|

| 1944 | C.J. Cavallito & J.H. Bailey | Isolation and characterization of allicin | fishersci.atnih.govthegoodscentscompany.com |

| 1947-1948 | A. Stoll & E. Seebeck | Isolation of alliin; Identification of alliinase | fishersci.athznu.edu.cnnih.govsigmaaldrich.comconicet.gov.ar |

| Later | Granroth | Pioneering studies on S-alk(en)yl cysteine sulfoxide (B87167) biosynthesis | wikipedia.orgwikipedia.org |

Early Biochemical Understanding of Alliinase-Mediated Transformations

The discovery of alliinase highlighted the enzymatic nature of allicin formation. Early biochemical studies focused on understanding the mechanism by which alliinase catalyzes the breakdown of alliin. It was established that alliinase (EC 4.4.1.4), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, acts on alliin upon tissue disruption sigmaaldrich.comwikipedia.orgfishersci.semims.com.

The enzymatic reaction involves the cleavage of the carbon-sulfur bond in alliin through a β-elimination reaction metabolomicsworkbench.org. This process yields three primary products: pyruvate (B1213749), ammonia (B1221849), and an unstable sulfenic acid, specifically allyl sulfenic acid in the case of alliin nih.govwikipedia.orgfishersci.semetabolomicsworkbench.orgnih.govwikipedia.orguni.lu. The allyl sulfenic acid molecules are highly reactive and spontaneously condense with the loss of water to form allicin (diallyl thiosulfinate) wikipedia.orgwikipedia.org. This rapid, non-enzymatic condensation step immediately follows the alliinase-catalyzed cleavage.

Studies characterized alliinase as a lyase, specifically a carbon-sulfur lyase fishersci.se. The enzyme's activity is dependent on the presence of pyridoxal phosphate as a cofactor sigmaaldrich.comfishersci.se. Early research helped elucidate the stoichiometry of the reaction, demonstrating that one molecule of alliin is converted into one molecule each of pyruvate and ammonia, and ultimately leads to the formation of allicin through the condensation of sulfenic acid intermediates wikipedia.org.

This biochemical understanding revealed that alliin itself is not the directly active compound, but rather a pro-drug that is converted into the biologically active allicin through the action of alliinase.

| Substrate | Enzyme | Cofactor | Primary Products | Subsequent Product |

|---|---|---|---|---|

| Alliin | Alliinase | Pyridoxal Phosphate (PLP) | Pyruvate, Ammonia, Allyl Sulfenic Acid | Allicin |

Conceptual Framework of the Alliin-Alliinase System in Allium Species

The functional significance of the alliin-alliinase system in Allium species lies in its role as a defense mechanism. In intact Allium cells, alliin and alliinase are physically separated nih.govwikipedia.orgmetabolomicsworkbench.orguni.luwikipedia.orgnih.gov. Alliin is primarily stored in the cytoplasm, while alliinase is sequestered within the vacuoles nih.govwikipedia.orgmetabolomicsworkbench.orguni.luwikipedia.orgnih.gov.

When the plant tissue is damaged, for example, by cutting, crushing, or herbivory, the cellular compartments are disrupted, allowing alliin and alliinase to come into contact nih.govwikipedia.orgmetabolomicsworkbench.orgwikipedia.orguni.luwikipedia.orgnih.gov. This immediate mixing triggers the rapid enzymatic conversion of alliin to allyl sulfenic acid, which then condenses to form allicin wikipedia.orgwikipedia.org. The rapid generation of allicin, a reactive and pungent compound, serves as a deterrent to pests and microbes wikipedia.orgwikipedia.orgfishersci.sewikipedia.orgnih.gov.

The alliin-alliinase system is a classic example of a plant defense mechanism involving the activation of a stored precursor by a compartmentalized enzyme. While alliin is the predominant S-alk(en)yl cysteine sulfoxide in garlic (Allium sativum), other Allium species, such as onion (Allium cepa), contain different sulfoxides like isoalliin (B1237514) (trans-(+)-S-(1-propenyl)-l-cysteine sulfoxide), which are acted upon by alliinase to produce different volatile sulfur compounds responsible for their unique flavors and odors hznu.edu.cnwikipedia.orgfishersci.se. The specific composition of S-alk(en)yl cysteine sulfoxides varies among Allium species, contributing to their distinct chemical profiles and biological effects.

| Component | Location in Intact Cell | Role |

|---|---|---|

| Alliin | Cytoplasm | Odorless precursor |

| Alliinase | Vacuole | Enzyme catalyzing alliin conversion |

| Tissue Damage | N/A | Triggers contact and reaction |

| Allicin | Formed upon damage | Reactive defense compound |

Alliin, a sulfoxide found naturally in fresh garlic, is a derivative of the amino acid cysteine. It serves as a precursor to allicin, the compound responsible for the characteristic aroma of crushed garlic. The biosynthesis of alliin is a complex process involving several intermediates and proposed enzymatic steps within the Allium plant.

Structure

3D Structure

Properties

Molecular Weight |

177.22 |

|---|---|

Origin of Product |

United States |

Biosynthesis and Biogenesis of Alliin

Enzymology of Alliin (B105686) Biosynthesis

The enzymatic machinery driving alliin biosynthesis involves several key classes of enzymes that catalyze specific steps in the pathway.

Cysteine Synthase Activity in Alliin Formation

Cysteine synthases (O-acetylserine (thiol) lyase; OAS-TL; CSase) are enzymes involved in the synthesis of cysteine by incorporating sulfide (B99878) into O-acetyl serine (OAS). liverpool.ac.uk Research indicates that Allium plants contain several cysteine synthases, and at least one of these enzymes in garlic possesses the capacity to synthesize alliin in vitro when supplied with OAS and allyl thiol. liverpool.ac.uk This suggests a potential role for cysteine synthase in directly incorporating the allyl group during the formation of the cysteine backbone of alliin, supporting the direct thioalkylation pathway. liverpool.ac.uk

Gamma-Glutamyl Transpeptidases (GGTs) and Their Isoenzymes in Pathway Progression

Gamma-glutamyl transpeptidases (GGTs) are a group of enzymes that play a critical role in the biosynthesis of S-alk(en)yl cysteine sulfoxides by catalyzing the removal of the gamma-glutamyl group from gamma-glutamyl-S-alk(en)yl-L-cysteine intermediates. researchgate.netnih.govnih.govspandidos-publications.comresearchgate.netnih.gov This deglutamylation step is essential for the progression of the pathway towards the formation of the final S-alk(en)yl cysteine sulfoxide (B87167) product. nih.govspandidos-publications.comresearchgate.net

In garlic (Allium sativum), specific GGT isoenzymes, namely AsGGT1, AsGGT2, and AsGGT3, have been identified and characterized for their involvement in the alliin biosynthetic route. researchgate.netnih.govnih.govspandidos-publications.comresearchgate.net These isoenzymes exhibit differing affinities for the substrate gamma-glutamyl-S-allyl-L-cysteine. nih.govspandidos-publications.com AsGGT1 and AsGGT2 demonstrate high affinity for this intermediate and are thought to contribute significantly to alliin biosynthesis in leaves during bulb formation and maturation. nih.govspandidos-publications.com AsGGT3, on the other hand, may play a role in alliin biosynthesis in bulbs following the termination of dormancy. nih.govspandidos-publications.com The localization of these isoenzymes also varies, with AsGGT2 localizing to the vacuole, while AsGGT1 and AsGGT3 lack a signal peptide for intracellular organelles. nih.govspandidos-publications.com The existence of GGT pseudogenes in garlic has also been noted, highlighting the complexity of this enzyme family in Allium. researchgate.netnih.govnih.govresearchgate.net

| Garlic GGT Isoenzyme | Substrate Affinity (γ-glutamyl-S-allyl-L-cysteine) | Proposed Role / Location |

| AsGGT1 | High | Biosynthesis in leaves (bulb formation/maturation) |

| AsGGT2 | High | Biosynthesis in leaves (bulb formation/maturation), Vacuole |

| AsGGT3 | Lower | Biosynthesis in bulbs (after dormancy termination) |

S-Oxygenation and the Role of Flavin-Dependent S-Monooxygenase (FMO)

The formation of the sulfoxide group in alliin from its sulfide precursor (S-allyl-L-cysteine) is a crucial oxidation step in the biosynthetic pathway. Flavin-dependent S-monooxygenases (FMOs) have been identified as enzymes responsible for converting intermediate sulfides into their corresponding sulfoxides in the alliin biosynthetic route. researchgate.netnih.govspandidos-publications.com

A specific FMO from Allium sativum (AsFMO) has been investigated for its role in this process. While AsFMO was initially proposed to oxidize S-allyl-L-cysteine (SAC) to alliin through a chiral sulfoxidation reaction, kinetic and structural characterization studies have suggested a possible alternative role. nih.gov AsFMO exhibited negligible activity with SAC in some studies but showed high activity with other substrates like L-cysteine, N-acetyl-L-cysteine, and allyl mercaptan. nih.gov These results are consistent with AsFMO potentially being an S-monooxygenase involved in allicin (B1665233) biosynthesis through the direct formation of sulfenic acid, rather than the direct oxidation of SAC to alliin. nih.gov This highlights that the precise enzymatic mechanism and the specific FMOs involved in the S-oxygenation step leading to alliin are still subjects of research.

Stereospecific Oxidation to (+)-Alliin

Natural alliin found in garlic exists predominantly as the (+)-isomer, indicating that the oxidation of the sulfide precursor to the sulfoxide is a stereospecific process in planta. wikipedia.orgacs.orguliege.be Studies using differentiating garlic tissue cultures have demonstrated that S-allyl-cysteine is oxidized stereospecifically to (+)-alliin. liverpool.ac.uk This finding provides evidence for the presence of a specific oxidase enzyme within garlic cells that catalyzes this reaction with high stereoselectivity. liverpool.ac.uk

While chemical synthesis of alliin can result in a mixture of diastereomers (differing in the orientation of the oxygen atom on the sulfur stereocenter), methods for achieving stereospecific oxidation have been developed in laboratory settings, often employing chiral catalysts. wikipedia.orguliege.beresearchgate.net The natural stereospecificity observed in Allium biosynthesis underscores the controlled enzymatic nature of this critical step.

Spatiotemporal Distribution and Accumulation Dynamics of Alliin in Allium Plants

The distribution and accumulation of alliin within Allium plants are not uniform and vary across different tissues and developmental stages. Studies on alliin distribution during garlic bulb development suggest that CSOs, including alliin, are synthesized primarily in the leaves and subsequently translocated to the clove tissues as the bulb develops. liverpool.ac.uk

Research has shown that alliin content can differ significantly between various tissues and organs of Allium sativum. For instance, the content of alliin has been reported to be lowest in garlic roots and highest in the buds. researchgate.net Furthermore, alliin levels in mature leaves have been observed to decrease following wounding. researchgate.net The accumulation dynamics are also influenced by the plant's age and growth period. researchgate.netresearchgate.net The spatiotemporal patterns of alliin accumulation are indicative of regulated biosynthetic and transport processes within the plant.

Environmental and Agronomic Factors Influencing Alliin Biosynthesis

The biosynthesis and accumulation of alliin in Allium plants are significantly influenced by a range of environmental and agronomic factors. These external conditions can impact the activity of the enzymes involved in the biosynthetic pathway and the availability of precursor molecules.

Sulfur availability in the soil is a primary environmental factor that strongly affects the formation of sulfur-containing secondary metabolites like alliin in Allium species. oup.comresearchgate.netishs.org Increased sulfur fertilization has been shown to influence alliin content in garlic bulbs. ishs.org

Other environmental factors that have been reported to affect alliin synthesis include light conditions (intensity, quality, and photoperiod) and temperature. researchgate.netishs.org Controlled environment studies have demonstrated that light spectral quality can have a substantial effect on the alliin content in in vitro grown bulbs. ishs.org While temperature may not have a large direct effect, it can interact with other factors, such as sucrose (B13894) concentration, to influence alliin accumulation. ishs.org

Enzymatic and Non Enzymatic Transformations of Alliin

Alliinase-Catalyzed Conversion of Alliin (B105686)

Alliinase (EC 4.4.1.4), also known as alliin lyase or cysteine sulfoxide (B87167) lyase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme found in plants of the genus Allium. wikipedia.orgontosight.ainotulaebotanicae.ro This enzyme is physically separated from its substrate, alliin, within intact plant cells, with alliinase typically located in vacuoles and alliin in the cytoplasm. researchgate.netnih.gov Cell disruption, such as crushing or cutting garlic, breaches these compartments, allowing the enzyme and substrate to interact and initiating the enzymatic transformation. researchgate.netnih.govresearchgate.net

Reaction Mechanism: Formation of Allylsulfenic Acid, Pyruvic Acid, and Ammonia (B1221849)

The alliinase-catalyzed reaction involves the cleavage of the carbon-sulfur bond in alliin. ontosight.airesearchgate.net This process, which requires pyridoxal (B1214274) phosphate (B84403) as a cofactor, results in the formation of three main products: allylsulfenic acid, pyruvic acid, and ammonia. wikipedia.orgresearchgate.netmdpi.com The reaction proceeds through an unstable intermediate, aminoacrylic acid, which quickly breaks down into pyruvate (B1213749) and ammonia. oup.comnih.gov

The general reaction can be summarized as follows:

Alliin + H₂O + Alliinase (with PLP) → Allylsulfenic acid + Pyruvic acid + Ammonia wikipedia.orgresearchgate.netmdpi.com

This initial enzymatic step yields allylsulfenic acid, a highly reactive and unstable intermediate. researchgate.netresearchgate.netni.ac.rs

Spontaneous Condensation to Allicin (B1665233)

Allylsulfenic acid, being unstable, undergoes rapid spontaneous self-condensation at room temperature. researchgate.netresearchgate.netni.ac.rs Two molecules of allylsulfenic acid react with the elimination of a water molecule to form one molecule of allicin (diallyl thiosulfinate). researchgate.netresearchgate.netmdpi.comni.ac.rsnih.govresearchgate.net This non-enzymatic condensation step is crucial for the formation of allicin, the principal thiosulfinate in crushed garlic. mdpi.com

The spontaneous condensation can be represented as:

2 Allylsulfenic acid → Allicin + H₂O researchgate.netresearchgate.netmdpi.comni.ac.rsnih.govresearchgate.net

This two-step process, enzymatic cleavage followed by spontaneous condensation, efficiently converts the stable precursor alliin into the reactive compound allicin upon tissue damage. mdpi.com

Biochemical Characterization of Alliinase (Alliin Lyase)

Alliinase from garlic (Allium sativum) has been purified and characterized. It is a homodimeric glycoprotein, meaning it consists of two identical subunits and contains carbohydrate moieties. notulaebotanicae.ronih.goviucr.orgnih.gov The molecular weight of each subunit is approximately 51.5 kDa. nih.goviucr.org The enzyme's activity is dependent on the presence of pyridoxal-5'-phosphate (PLP) as a cofactor. wikipedia.orgnotulaebotanicae.roiucr.orgdavidpublisher.com Biochemical studies have determined key properties of garlic alliinase, including its isoelectric point and pH optimum. nih.goviucr.org The isoelectric point is reported to be around 6.35 to 7.0, and the optimal pH for its catalytic activity is approximately 6.5 to 7.0. ni.ac.rsnih.goviucr.orgplos.org Alliinase is known to be thermolabile and can be irreversibly inactivated by denaturants. davidpublisher.com Chemical modification studies have indicated that specific amino acid residues, such as tryptophan, lysine, and tyrosine, play important roles in the enzyme's catalytic activity, with Trp182 identified as essential for activity in garlic alliinase. psu.edu The enzyme contains cysteine residues, some of which form disulfide bridges important for structural integrity, while others are free thiols. nih.gov

Enzyme Kinetics and Catalytic Properties of Alliinase

Alliinase activity follows Michaelis-Menten kinetics with respect to alliin. plos.org Studies on purified garlic alliinase have determined kinetic parameters such as the Michaelis constant (Km) and the maximum reaction rate (Vmax). For a mixture of alliin diastereomers, reported Km values are around 1.1 mM to 4.45 mM, and Vmax values can be around 18.9 mM∙s⁻¹∙mg⁻¹. nih.govplos.org The turnover number (kcat) for alliinase has been reported to be around 193 s⁻¹. plos.org

The optimal temperature for alliinase activity in garlic is around 33°C. ni.ac.rs However, the enzyme's stability is affected by temperature, with significant activity loss observed at higher temperatures or upon storage. davidpublisher.complos.org The enzyme is also extremely sensitive to acidic conditions, with irreversible deactivation occurring below pH 3. wikipedia.org

Data on enzyme kinetics can be summarized in tables for clarity:

| Parameter | Value (Garlic Alliinase) | Conditions | Source |

| Km (alliin) | 1.1 mM | Using synthetic S-allylcysteine sulfoxide (+ isomer) | nih.gov |

| Km (alliin diastereomers) | 4.45 ± 0.36 mM | 25°C, Tricine-KOH (pH 8) | plos.org |

| Vmax (alliin diastereomers) | 18.9 ± 0.3 mM∙s⁻¹∙mg⁻¹ | 25°C, Tricine-KOH (pH 8) | plos.org |

| kcat (alliin diastereomers) | 193 s⁻¹ | 25°C, Tricine-KOH (pH 8) | plos.org |

| pH Optimum | 6.5 - 7.0 | ni.ac.rsnih.goviucr.orgplos.org | |

| Temperature Optimum | ~33°C | ni.ac.rs |

Alliinase Isozymes and Their Differential Activity in Plant Tissues

Studies have revealed the existence of alliinase isozymes in different Allium species and even within different tissues of the same plant. patsnap.comnih.govnih.gov In garlic (Allium sativum), two alliinase isozymes have been identified, with differential expression levels in bulbs, leaves, and roots. nih.govnih.gov While bulb alliinase is highly expressed in bulbs, roots exhibit abundant alliinase activity despite low homology to the bulb enzyme, suggesting a distinct isozyme in roots. nih.gov

In onion (Allium cepa), two isoforms with alliinase activity have been separated and characterized, differing in molecular mass, isoelectric points, and glycosylation patterns. nih.gov These isoforms also showed differences in their activity with various S-alk(en)yl-L-cysteine sulfoxides. nih.gov The presence of different alliinase isozymes with potentially varying substrate specificities and catalytic properties contributes to the diversity of sulfur compounds produced in different Allium plants and tissues. nih.govacs.org For instance, some bacterial alliinases show preference for specific alliin stereoisomers. acs.org

Degradation Pathways of Alliin-Derived Allicin

Allicin, the primary product of alliin transformation, is a highly reactive and relatively unstable compound. wikipedia.orgpatsnap.com It quickly undergoes further transformations into a variety of other sulfur-containing compounds. wikipedia.org These degradation pathways can be influenced by factors such as temperature, pH, and the presence of other molecules.

One significant degradation pathway of allicin leads to the formation of ajoenes, which are a mixture of (E)- and (Z)-isomers. ni.ac.rs This transformation involves a series of steps including thioallylization, elimination, and condensation. ni.ac.rs

Formation of Diallyl Disulfides and Polysulfanes

Allicin, being unstable, decomposes into various organosulfur compounds, including diallyl sulfides and polysulfanes. wikipedia.orgspandidos-publications.comnih.govwikipedia.org Diallyl disulfide (DADS) is a prominent example of these degradation products. wikipedia.orgnih.govfrontiersin.org Allicin can hydrolyze to produce diallyl trisulfide (DATS) and DADS. frontiersin.org DADS itself can react with elemental sulfur to form diallyl polysulfide mixtures with sulfur chains potentially containing up to 22 atoms. frontiersin.org

Diallyl disulfide (DADS), diallyl trisulfide (DATS), and diallyl tetrasulfide are key components found in distilled garlic oil. spandidos-publications.comfrontiersin.org These compounds are formed through non-enzymatic reactions, including the degradation of allicin and reactions involving allyl mercaptan, a degradation product of allicin. spandidos-publications.com Subsequent autolysis and complex non-enzymatic reactions can convert DADS to DATS and diallyl tetrasulfide, which contain additional sulfur atoms. spandidos-publications.com

Generation of Ajoenes and Vinyldithiins

Under specific conditions, particularly in non-polar organic solvents or oil and at slightly elevated temperatures, allicin and other thiosulfinates can transform into ajoenes and vinyldithiins. nih.govni.ac.rsresearchgate.netresearchgate.netnih.gov Ajoenes, such as (E)- and (Z)-ajoene, and vinyldithiins, including 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin, are generally more stable than allicin. nih.govni.ac.rsresearchgate.netnih.gov

A proposed mechanism for the degradation of allicin to (E)- and (Z)-ajoene involves a three-stage process: thioallylization of allicin in an acidic medium, followed by elimination and condensation, leading to the formation of both isomers. ni.ac.rs In non-polar solvents like n-hexane or in oil, the transformation of allicin primarily yields vinyldithiins (around 70%) and dialk(ene)yl sulfides (up to 18%) as by-products. ni.ac.rs Studies have shown that 2-vinyl-4H-1,3-dithiin is typically the predominant vinyldithiin isomer formed. ni.ac.rs

Mechanisms of Allicin Transformation to Stable Organosulfur Compounds

Allicin's transformation into more stable organosulfur compounds like diallyl polysulfides, ajoenes, and vinyldithiins involves complex chemical rearrangement and degradation pathways. ni.ac.rsnih.gov Allicin's inherent instability and reactivity, particularly its thiosulfinate group, drive these transformations. nih.govwikipedia.org

The formation of diallyl polysulfides from allicin can occur through hydrolysis and subsequent reactions. spandidos-publications.comfrontiersin.org The mechanisms leading to ajoenes and vinyldithiins from allicin have been studied, involving proposed steps of rearrangement and cyclization depending on the solvent and conditions. ni.ac.rsnih.gov For instance, the transformation of allicin in oil and organic nonpolar solvents leads to the formation of vinyldithiins and ajoenes through specific degradation mechanisms. ni.ac.rsnih.gov

Non-Enzymatic Degradation of Alliin

Beyond the enzymatic pathway involving alliinase, alliin can also undergo non-enzymatic degradation, particularly under thermal stress. spandidos-publications.comresearchgate.net This thermal degradation leads to the formation of a different set of organosulfur compounds compared to the enzymatic pathway. researchgate.net

Thermal Degradation Kinetics and Products (e.g., S-allyl-L-cysteine, allyl alanine (B10760859) disulfides)

Thermal degradation of alliin has been investigated at various temperatures, demonstrating that alliin is unstable and generates significant numbers of organosulfur compounds under high-temperature treatment. researchgate.netnih.govresearchgate.net Studies have shown that the thermal degradation kinetics of alliin can be described by a first-order reaction. researchgate.netnih.gov For example, research investigating alliin solutions heated at 60, 80, and 89 °C found the thermal degradation followed first-order kinetics with a reaction rate constant k = 4.38 × 10¹⁷exp (-142494/RT), where R is the gas constant and T is the absolute temperature. researchgate.netnih.gov

Thermal degradation of alliin yields various compounds, including S-allyl-L-cysteine (SAC) and a series of polysulfide ethers such as allyl alanine disulfide, allyl alanine trisulfide, allyl alanine tetrasulfide, dialanine disulfide (cysteine), dialanine trisulfide, and dialanine tetrasulfide. researchgate.netnih.govresearchgate.net Allyl alanine tetrasulfide has been identified as a thermal degradation product of alliin. researchgate.netnih.gov SAC is also known to be formed during the enzymatic hydrolysis of γ-glutamyl-S-allylcysteine, catalyzed by γ-glutamyl transpeptidase, which is influenced by temperature. researchgate.netresearchgate.net

The thermal stability of alliin is lower than that of γ-glutamyl-S-allylcysteine but higher than that of S-allyl-L-cysteine. researchgate.net S-alkyl cysteine sulfoxide (like alliin) can undergo Strecker degradation due to its free amino group, potentially accelerated by dicarbonyl compounds, yielding sulfenic acid and thiol. researchgate.net

Here is a table summarizing some thermal degradation products of alliin:

| Compound Name | Identification Method |

| S-allyl-L-cysteine | HPLC-MS, MS/MS, UPLC-HRMS |

| Allyl alanine disulfide | HPLC-MS, MS/MS, UPLC-HRMS |

| Allyl alanine trisulfide | HPLC-MS, MS/MS, UPLC-HRMS |

| Allyl alanine tetrasulfide | HPLC-MS, MS/MS, UPLC-HRMS |

| Dialanine disulfide | HPLC-MS, MS/MS, UPLC-HRMS |

| Dialanine trisulfide | HPLC-MS, MS/MS, UPLC-HRMS |

| Dialanine tetrasulfide | HPLC-MS, MS/MS, UPLC-HRMS |

Chemical Transformation Pathways under Specific Conditions

Beyond thermal degradation, alliin and its enzymatic product, allicin, can undergo chemical transformations under various specific conditions, including different pH levels and the presence of certain solvents. nih.govkoreascience.krtandfonline.com

Allicin's degradation rate is influenced by factors such as temperature, pH, and moisture levels. tandfonline.comfrontiersin.org For instance, the degradation of allicin in soil was found to be slower at higher pH levels (e.g., pH 6.5) compared to more acidic conditions (e.g., pH 4.5 and 5.5). tandfonline.com Increased temperature also significantly decreases the percentage of allicin. tandfonline.com

Allicin can form DADS in the presence of heated aqueous media. frontiersin.org In acidic environments, minced garlic retains some CS-lyase activity, leading to limited allicin production, which then undergoes spontaneous conversion to allyl sulfides like diallyl sulfide (B99878) and DATS over time. spandidos-publications.com Lowering the pH of garlic extract before heating can lead to the formation of considerably more secondary antimicrobial sulfur compounds, including diallyl polysulfides. koreascience.kr The total quantity of diallyl polysulfides produced was significantly higher at pH 2.0 and 4.0 compared to pH 6.0. koreascience.kr

The transformation of allicin can also be influenced by methods like ultrasound and microwaves, as well as the type of solvent used. nih.gov Microwave treatment can accelerate allicin transformation compared to ultrasound or conventional methods. nih.gov Higher temperatures also speed up allicin transformation in various solvents. nih.gov Pharmacologically active compounds such as (E)-ajoene, (Z)-ajoene, 3-vinyl-4H-1,2-dithiin, 2-vinyl-4H-1,3-dithiin, and diallyl disulfide have been isolated from the transformation products of allicin under specific conditions, such as microwave treatment in methanol (B129727) at 55°C. nih.gov

Analytical Methodologies for Alliin Research

Chromatographic Techniques for Alliin (B105686) Separation and Detection

Chromatographic methods are widely used for the analysis of alliin due to their ability to separate complex mixtures of sulfur compounds present in garlic extracts.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful technique frequently employed for the quantitative and qualitative analysis of alliin. etsu.eduetsu.eduinnovareacademics.in It offers advantages such as high speed, resolution, sensitivity, reproducibility, and ease of automation, making it suitable for the analysis of sulfoxides in Allium extracts. etsu.edu

Various HPLC methods have been developed for alliin determination. A simple, rapid, and precise reversed-phase HPLC method utilizes a C18 column (3.9 x 150 µm, 5 µm particle size) with a mobile phase composed of 30:70% methanol (B129727):water and 0.05% sodium dodecylsulfate. etsu.eduetsu.edu Detection is typically performed at 210 nm. etsu.eduetsu.edu This method has shown good reproducibility, linearity over a concentration range of 0.4 ng/mL to 80 ng/mL, and high recovery rates. etsu.eduetsu.edu

HPLC coupled with UV detection (HPLC-UV) is a common approach for alliin analysis. bezmialemscience.org The UV detector is often set at 254 nm for the analysis of allicin (B1665233), which is derived from alliin, but 210 nm is used for alliin itself. etsu.eduetsu.edunih.gov

Ion-pair chromatography HPLC methods have also been developed for the simultaneous analysis of alliin, deoxyalliin, allicin, and dipeptide precursors in garlic products. researchgate.net Using heptanesulfonate as an ion-pairing reagent allows for sufficient separation between alliin and more retained dipeptides at low pH. researchgate.net These methods often utilize a diode-array UV detector and can be coupled with mass spectrometry (MS) for identification and quantification. researchgate.net

HPLC-MS and tandem mass spectrometry (MS/MS) are valuable tools for the identification of alliin and its degradation products. researchgate.netnih.gov

High-Performance Thin-Layer Chromatography (HPTLC) in Alliin Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique used for the analysis of alliin, particularly for the standardization of garlic samples and products. bioline.org.broup.com HPTLC methods involve the separation of alliin on silica (B1680970) gel plates. oup.comoup.com A mobile phase consisting of n-butanol–acetic acid–water (6 + 2 + 2, v/v) has been reported for alliin analysis by HPTLC. oup.comoup.com Densitometric evaluation of alliin can be performed after derivatization with ninhydrin (B49086) reagent, with peak areas recorded at 540 nm. oup.comoup.com This method has demonstrated linearity over a range of 250 to 1500 ng/spot and good accuracy and precision. oup.comoup.comtjpr.org

Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Related Compounds

While HPLC and HPTLC are primarily used for the analysis of the relatively non-volatile alliin, Gas Chromatography (GC) and Capillary Electrophoresis (CE) have been explored for the analysis of related volatile sulfur compounds in garlic. bioline.org.brnih.gov GC, often coupled with Mass Spectrometry (GC-MS), has been used to identify volatile degradation products of allicin, which is formed from alliin. nih.govconicet.gov.ar However, some compounds detected by GC in Allium species have been noted as potential artifacts of the analysis. conicet.gov.ar CE has also been proposed as an analytical method for compounds in garlic. researchgate.netbioline.org.br

Ultra-Pressure Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) for Degradation Products

Ultra-Pressure Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) is a sophisticated technique used to identify and characterize degradation compounds of alliin. researchgate.netnih.gov Studies investigating the thermal degradation of alliin at elevated temperatures (e.g., 60, 80, and 89 °C) have utilized UPLC-HRMS to identify various degradation products, including S-allyl-L-cysteine and polysulfide ethers such as allyl alanine (B10760859) disulfide, allyl alanine trisulfide, allyl alanine tetrasulfide, dialanine disulfide (cysteine), dialanine trisulfide, and dialanine tetrasulfide. researchgate.netnih.gov Allyl alanine tetrasulfide was identified for the first time as a degradation product of alliin using this technique. researchgate.netnih.gov UPLC has also been used to evaluate the stability of allicin, the conversion product of alliin, under different conditions. researchgate.net

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide valuable information about the molecular structure and interactions of alliin.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a technique that can be used to study the vibrational modes of molecules, providing insights into their functional groups and molecular interactions. FTIR spectroscopy has been applied to investigate alliin and its homologues like methiin. researching.cn Characteristic IR absorption peaks for alliin have been observed at specific wavenumbers, including 3080, 1617, 1582, 1496, 1418, 1342, 1301, and 919 cm⁻¹. researching.cn These spectral data can be used for the identification and analysis of alliin. researching.cnactahort.org Differences in the IR spectra of alliin and methiin can be used for their rapid and simple analysis. researching.cn FTIR spectroscopy has also been used in the investigation of allicin. actahort.orgimpactfactor.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of organic compounds like alliin. numberanalytics.com It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and stereochemistry through the analysis of chemical shifts, coupling constants, and correlation signals in 1D and 2D NMR spectra. numberanalytics.comemerypharma.com

For alliin and other organosulfur compounds in garlic, NMR spectroscopy, including High Resolution Magic Angle Spinning (HRMAS-NMR), has been employed for structural characterization directly on untreated garlic samples. researchgate.net This allows for the assignment of signals corresponding to various compounds, including organosulfur compounds. researchgate.net Studies have utilized 1H and 13C NMR, as well as 2D NMR techniques such as DQF COSY, HMBC, and NOESY, to elucidate the structures of cyclic organosulfur compounds isolated from garlic leaves, confirming the presence of allyl groups and determining sulfur linkages. frontiersin.org

NMR shifts can also provide insights into the chemical state of atoms within the molecule. uct.ac.za While allicin is known for its instability, studies on synthetic allicin mimics using 400 MHz 1H NMR spectroscopy have evaluated their stability over time by monitoring changes in specific signals. uct.ac.za

Mass Spectrometry (MS/MS) for Identification of Alliin and its Metabolites

Mass Spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is essential for the identification of alliin and its metabolites. MS/MS (tandem mass spectrometry) provides fragmentation patterns that aid in the confirmation of compound structures and the identification of related substances.

GC-MS has been used for the analysis of volatile compounds in garlic extracts. ijat-aatsea.complantsjournal.com However, thiosulfinates like allicin are thermolabile and can decompose at the high temperatures used in GC, potentially leading to the detection of artifacts. conicet.gov.ar Despite this, GC-MS has been applied to characterize organosulfur compounds, including diallyl disulfide and vinyldithiins, in garlic extracts. plantsjournal.com Predicted GC-MS spectra for non-derivatized alliin are available as guides for identification, although experimental confirmation is necessary. hmdb.ca

LC-MS and LC-MS/MS are widely used for the analysis of alliin and its less volatile metabolites. LC-MS allows for the separation and detection of various organosulfur compounds. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) experiments provide fragmentation data that are crucial for the accurate identification of metabolites by comparing experimental spectra with mass spectra libraries and interpreting collision-induced dissociation (CID) mass spectra. researchgate.net LC-ESI/HRMS/MS techniques, such as using an Orbitrap mass analyzer, enable the putative identification of organosulfur compounds like alliin, allicin, and S-allyl-cysteine in complex matrices like black garlic extract based on accurate mass measurements and fragmentation patterns. researchgate.net Secondary electrospray ionisation coupled Orbitrap mass spectrometry (SESI-Orbitrap MS) has also been used to detect gas phase volatiles, including allicin and its breakdown products. nih.gov

Mass spectrometry-based detection of allicin can be challenging due to its volatility and ionization efficiency, and complexation with transition metal ions like Ag+ can be employed to aid its detection. biorxiv.org Alliin, as the precursor, has been putatively annotated in garlic samples using LC-MS based metabolomics. biorxiv.org GC-MS/O (GC-MS coupled with olfactometry) has been used to identify volatile garlic-derived metabolites in biological samples like urine, confirming the presence of compounds such as allyl methyl sulfide (B99878), allyl methyl sulfoxide (B87167), and allyl methyl sulfone. mdpi.com

Quantitative Analysis and Standardization Protocols for Alliin in Research Samples

Quantitative analysis and standardization protocols are essential for determining the precise amount of alliin in garlic samples and products, which is an indicator of their quality. etsu.educonicet.gov.ar Various chromatographic methods have been developed and applied for the quantitative determination of alliin.

High-Performance Liquid Chromatography (HPLC) is a widely preferred method for the quantitative analysis of alliin and related compounds due to its resolving power and accuracy. etsu.eduirjmets.cominnovareacademics.in Reversed-phase HPLC methods using C18 columns with mobile phases such as methanol/water mixtures have been developed for alliin determination. etsu.eduetsu.edu Detection is often performed using UV detectors at wavelengths around 205-210 nm. etsu.eduetsu.edu These methods have demonstrated good reproducibility, linearity over a specific concentration range, and satisfactory recovery rates. etsu.eduetsu.edutjpr.org

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique used for the quantitative determination of alliin. tjpr.orgbioline.org.brresearchgate.net An HPTLC method for alliin quantification in dried garlic cloves and products involved using pre-coated silica gel plates with a specific solvent mixture as the mobile phase and scanning at 205 nm. tjpr.orgbioline.org.brresearchgate.net This method showed good linearity, accuracy, and precision, supporting its suitability for routine analysis and quality control of garlic products based on alliin content. tjpr.orgbioline.org.brresearchgate.net

Standardization protocols typically involve preparing standard solutions of alliin at known concentrations to create calibration curves. tjpr.orgbioline.org.brimpactfactor.org The concentration of alliin in research samples is then determined by comparing their chromatographic peak areas or absorbance values to the calibration curve. tjpr.orgbioline.org.brimpactfactor.org Validation of these methods involves assessing parameters such as linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), often following guidelines from organizations like the International Conference on Harmonization (ICH). bioline.org.brresearchgate.net

While HPLC is often preferred for accurate quantification, other methods like spectrophotometry and capillary electrophoresis have also been proposed for alliin analysis. bioline.org.br Biosensor methods based on immobilized alliinase have also been developed as an alternative for faster analysis with minimal sample pretreatment. conicet.gov.ar

Molecular and Cellular Biochemistry of Alliin

Direct Biochemical Interactions of Alliin (B105686)

Alliin engages in direct interactions within biological systems, affecting cellular signaling and membrane properties.

Modulation of Cellular Signaling Pathways (e.g., MAPK/ERK1/2)

Research indicates that alliin can modulate cellular signaling pathways, including components of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, studies have shown that alliin can reduce triglyceride content in 3T3L1 cells by decreasing ERK1 signaling. researchgate.net The MAPK pathway, encompassing subtypes such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transmitting extracellular signals to intracellular targets, regulating processes like inflammation, cell differentiation, and apoptosis. researchgate.netmdpi.com While allicin (B1665233), a derivative of alliin, has been more frequently linked to the modulation of pathways like ERK1/2, JNK, AKT, NF-κB, and PI3K-Akt researchgate.netmdpi.comfrontiersin.orgpensoft.net, the direct effect of alliin on ERK1 signaling highlights its own distinct biochemical activity researchgate.net.

Interactions with Model Biological Membranes (e.g., DMPG MLVs)

Investigations into the biophysical effects of alliin on model biological membranes, such as dimyristoyl phosphatidylglycerol (DMPG) multilamellar vesicles (MLVs), have revealed that alliin can alter membrane characteristics. dntb.gov.uaresearchgate.netdergipark.org.trdntb.gov.ua Studies using Fourier transform infrared (FTIR) spectroscopy have shown that the addition of alliin to DMPG MLVs affects lipid order, dynamics, and hydrogen bonding ability. dntb.gov.uaresearchgate.netdergipark.org.tr Alliin was observed to order the system and enhance its dynamics. dntb.gov.uaresearchgate.net Furthermore, it promoted hydrogen bond interactions between the phosphate (B84403) group of DMPG and alliin or water molecules in both the gel and liquid crystalline phases. dntb.gov.uaresearchgate.net Alliin also enhanced the strength of hydrogen bonding near carbonyl groups in the gel phase. dntb.gov.uaresearchgate.net Changes in wavenumber values of the CH2 antisymmetric stretching band and bandwidth values were observed upon the addition of alliin to DMPG MLVs, indicating alterations in membrane properties in both gel and liquid crystal phases. dntb.gov.uaresearchgate.net

Influence of Alliin on Cellular Metabolic Processes

Alliin has been demonstrated to influence various cellular metabolic processes, particularly those related to lipid metabolism.

Regulation of Lipid Metabolism Pathways (e.g., Steroid Biosynthesis, Triglyceride Metabolism)

Alliin plays an active regulatory role in lipid metabolism. researchgate.net Integrated transcriptomics and metabolomics analyses have identified the steroid biosynthesis pathway as a significant metabolic pathway regulated by alliin intervention. nih.govresearchgate.netmdpi.com Alliin has also been shown to be involved in the regulation of triglyceride metabolism. nih.govresearchgate.netmdpi.com These findings suggest that alliin influences key pathways involved in the synthesis and metabolism of lipids.

Impact on Gene Expression Profiles Related to Metabolism (e.g., SREBP-1c, Cel, Sqle)

Alliin intervention impacts the expression levels of genes related to lipid metabolism. Transcriptomics analysis has revealed that alliin treatment significantly reduced the expression levels of Cel (carboxyl ester lipase) and Sqle (squalene epoxidase) in studies involving hyperlipidemia models. nih.govresearchgate.netmdpi.com Cel is involved in the hydrolysis of various lipid substrates, including cholesteryl esters and triglycerides, while Sqle is a key enzyme in cholesterol biosynthesis. nih.govresearchgate.net Additionally, alliin has been shown to attenuate lipogenesis by regulating the expression of the fatty acid synthesis-related gene SREBP-1c (Sterol Regulatory Element-Binding Protein 1c). nih.govresearchgate.net SREBP-1c is a transcription factor that activates genes involved in the biosynthesis of fatty acids and triglycerides. nih.govmdpi.com The observed downregulation of Cel, Sqle, and SREBP-1c expression suggests a mechanism by which alliin may exert its effects on lipid metabolism. nih.govresearchgate.net

Table 1: Impact of Alliin on Gene Expression Levels

| Gene | Description | Observed Effect of Alliin Treatment | Source |

| Cel | Carboxyl ester lipase | Significantly reduced expression | nih.govresearchgate.net |

| Sqle | Squalene epoxidase | Significantly reduced expression | nih.govresearchgate.net |

| SREBP-1c | Sterol Regulatory Element-Binding Protein 1c | Regulated expression (attenuates lipogenesis) | nih.govresearchgate.net |

Effects on Specific Metabolite Pools (e.g., Pantothenic Acid and CoA Biosynthesis)

Metabolomics analysis has identified changes in specific metabolite pools following alliin intervention. Notably, D-pantothenic acid was found to be significantly different in studies comparing alliin-treated groups to control groups. nih.govresearchgate.netmdpi.com The pantothenic acid and CoA biosynthesis pathway was highlighted as playing a vital role and being affected by alliin. nih.govresearchgate.netmdpi.com Pantothenic acid (vitamin B5) is a crucial precursor for the biosynthesis of coenzyme A (CoA). mdpi.comresearchgate.netnih.gov CoA is an essential cofactor involved in numerous metabolic reactions, including the synthesis and degradation of fatty acids, cholesterol synthesis, and steroid hormone synthesis. mdpi.comresearchgate.netnih.gov The influence of alliin on pantothenic acid levels and the associated CoA biosynthesis pathway suggests a broader impact on central metabolic processes. nih.govresearchgate.netmdpi.com

Table 2: Metabolites Significantly Different After Alliin Intervention

| Metabolite | Classification | Relevance | Source |

| D-pantothenic acid | Carboxylic acid | Precursor for CoA biosynthesis | nih.govresearchgate.netmdpi.com |

| N-undecanoylglycine | Carboxylic acid | Related to hyperlipidemia | mdpi.com |

| Adipic acid | Carboxylic acid | Related to hyperlipidemia | mdpi.com |

| Cyprodenate | Carboxylic acid | Significantly different metabolite | mdpi.com |

| Pivagabine | Carboxylic acid | Significantly different metabolite | mdpi.com |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Alliin | 87310 |

| Allicin | 65036 |

| D-pantothenic acid | 131030 |

| Coenzyme A (CoA) | 3616 |

| Dimyristoyl phosphatidylglycerol (DMPG) | 6435040 |

| Dimyristoylphosphatidylcholine (DMPC) | 6435039 |

Proteins/Transcription Factors Mentioned

| Name | Role |

| SREBP-1c | Transcription factor |

| Cel | Enzyme (Carboxyl ester lipase) |

| Sqle | Enzyme (Squalene epoxidase) |

| ERK1/2 | Protein kinases |

| MAPK | Protein kinase family |

| PI3K-Akt pathway | Signaling pathway |

Integrated Omics Approaches in Alliin Studies

Integrated omics approaches, combining techniques such as transcriptomics and metabolomics, provide a comprehensive view of the molecular changes associated with alliin. These methods allow researchers to explore the complex interplay between gene expression, protein activity, and metabolic pathways influenced by alliin.

Transcriptomics for Gene Expression Analysis

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. In the context of alliin research, transcriptomic analysis is used to identify genes whose expression levels are altered in response to alliin or in conditions where alliin plays a role. Studies have utilized transcriptomics to investigate the mechanisms of alliin in various biological processes.

For instance, transcriptomics analysis has been employed to explore the anti-hyperlipidemia mechanism of alliin. By analyzing differentially expressed genes in the livers of mice, researchers identified significant changes in gene expression related to lipid metabolism pathways, such as steroid biosynthesis, triglyceride metabolism, and the PI3K-Akt signaling pathway, following alliin intervention. mdpi.com Specific genes like Cel, Sqle, Myc, and Ugt1a2 were identified as potentially playing roles in the effects of alliin on a high-fat diet. mdpi.com Gene Ontology (GO) and KEGG enrichment analyses of transcriptomic data have shown that alliin primarily regulates processes such as phosphofructokinase activity, cholesterol metabolic process, cAMP-mediated signaling, steroid metabolism, and triglyceride metabolic processing. mdpi.com KEGG analysis also highlighted pathways including steroid biosynthesis, HIF-1 signaling, triglyceride metabolism, and the drug metabolism–cytochrome P450 pathway. mdpi.com

Transcriptome data has also been used to study alliin biosynthesis in garlic plants. Analysis of gene expression following leaf wounding revealed significant upregulation of genes integral to the biosynthetic pathways of cysteine and serine in mature garlic leaves. nih.govresearchgate.net This suggests that the differential expression of cysteine, serine, and sulfide-related genes underlies the accumulation of alliin and its precursors in garlic. nih.govresearchgate.net Furthermore, transcriptomic analysis has helped identify potential transcription factors, such as AsWRKY9, that may modulate alliin biosynthesis by regulating key enzyme genes like AsFMO1. nih.gov

Metabolomics for Comprehensive Metabolic Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Metabolomic profiling helps to understand the downstream effects of genetic and environmental changes on metabolic pathways. In alliin studies, metabolomics complements transcriptomics by providing a snapshot of the metabolic state influenced by alliin.

Integrated transcriptomics and metabolomics studies have been conducted to elucidate the mechanisms of alliin. For example, in research on the anti-hyperlipidemic effects of alliin, metabolomics revealed 18 significantly different metabolites between alliin-treated and high-fat diet groups. mdpi.com These metabolites were classified as carboxylic acids, including N-undecanoylglycine, adipic acid, D-pantothenic acid, cyprodenate, and pivagabine. mdpi.com Pantothenic acid was identified as potentially playing a vital role through pantothenic acid and CoA biosynthesis metabolism. mdpi.com The integration of transcriptomics and metabolomics identified the "steroid biosynthesis pathway" as a highly significant metabolic pathway affected by alliin. mdpi.com

Metabolomic profiling has also been used to analyze the composition of garlic from different geographical regions. LC/MS-based metabolite profiling of garlic accessions showed variations in the accumulation of compounds like alliin, flavonol glucosides, anthocyanin glucosides, and amino acids, suggesting distinct metabolic profiles among different varieties. nih.gov Another study using UHPLC-QTOF and metabolomics analyzed Philippine garlic cultivars, identifying the abundance of compounds including alliin in different cultivars. plos.org

Metabolomics can also be applied to study the effects of related compounds, such as allicin (derived from alliin), on metabolic changes in biological systems, like the gut microbiota and serum metabolites in the context of acute myocardial infarction. dovepress.com

Computational and In Silico Approaches to Alliin Biochemistry

Computational and in silico methods, such as molecular docking, provide valuable tools for predicting and understanding the interactions between alliin and its potential biological targets at a molecular level.

Molecular Docking Studies of Alliin Binding to Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to form a stable complex. This allows researchers to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand (like alliin) and a target protein.

Molecular docking studies have been conducted to investigate the potential interactions of alliin with various target proteins. For instance, docking analysis was used to explore the binding of alliin to key proteins in the PI3K/Akt signaling pathway, which is involved in glucose metabolism. texilajournal.com These studies can provide insights into how alliin might modulate this pathway. One study indicated that the interaction between alliin and Rheb involved a hydrogen bond with SER-16 and GDP-201, contributing to a binding pocket with several key residues. texilajournal.com

Molecular docking has also been applied to study the potential neuroprotective effects of alliin by investigating its binding to proteins like ALOX15 (15-lipoxygenase). rsc.org The 3D structure of alliin was retrieved from databases like PubChem (CID: 87310) for these simulations. rsc.org Docking analysis suggested that alliin could bind to ALOX15, potentially inhibiting its activity and thus attenuating ferroptosis. rsc.org

Furthermore, molecular docking has been used in network pharmacology studies to explore the potential targets of alliin in processes like activating autophagy. nih.gov Docking simulations revealed high binding affinities of alliin towards proteins such as AKT1, EGFR, SRC, MAPK1, and HSP90AB1. nih.gov Specific interactions, including hydrogen bonds with residues like Leu 275, Tyr 315, and Ala 317 in AKT1, and Thr 10, Glu 42, Asn 12, Thr44, and His 23 in EGFR, were observed. nih.gov Molecular docking has also been used to assess the potential efficacy of garlic compounds, including alliin, against target proteins like the Epidermal Growth Factor Receptor (EGFR) in the context of lung adenocarcinoma. pkheartjournal.com

Synthetic Chemistry of Alliin and Research Relevant Derivatives

Chemical Synthesis Pathways for Alliin (B105686)

Chemical synthesis provides a route to obtain alliin, often in larger quantities than extraction from natural sources, although it presents challenges, particularly concerning stereochemical control.

A foundational chemical synthesis of alliin involves a multi-step process typically starting from L-cysteine. One common pathway, based on the method by Stoll and Seebeck, involves the alkylation of L-cysteine with allyl bromide under alkaline conditions to yield S-allyl cysteine (deoxyalliin). wikipedia.orgmm-encapsulation.comwikipedia.orgwikipedia.orgfishersci.fiwisdomlib.org This intermediate thioether is then oxidized, commonly using hydrogen peroxide, to produce alliin. mm-encapsulation.comwikipedia.orgwisdomlib.org

The chemical synthesis from L-cysteine hydrochloride monohydrate and allyl chloride in aqueous ethanol (B145695) under alkaline conditions (pH 7–8) forms deoxyalliin through alkylation. wikipedia.orgwikipedia.org Subsequent oxidation of deoxyalliin with hydrogen peroxide yields alliin. mm-encapsulation.comwikipedia.org This two-step process is a standard approach for alliin synthesis. wikipedia.org

A key challenge in the chemical synthesis of alliin from L-cysteine is the formation of a new stereocenter at the sulfur atom during the oxidation step. wikipedia.org This typically results in a mixture of two diastereoisomers: (+)-alliin and (-)-alliin. wikipedia.org Natural alliin found in garlic is predominantly the (+)-isomer, making the lack of stereospecificity in chemical synthesis a consideration, as the bioactivity of the stereoisomers might differ. wikipedia.org

Methods to address this stereochemical issue include the enzymatic resolution of the synthesized diastereoisomeric mixture. wikipedia.org Alliinase, the enzyme that acts on alliin, has shown a higher affinity for (+)-alliin compared to (-)-alliin, a property that has been utilized for separating the diastereoisomers. wikipedia.org Research has also explored methods for the stereoselective synthesis of alliin derivatives, often involving the controlled introduction of the sulfoxide (B87167) function. fishersci.co.uk Furthermore, studies on the biosynthesis of alliin in garlic have identified enzymes, such as a flavin-containing monooxygenase (AsFMO1), that catalyze the stereoselective S-oxygenation of S-allyl-L-cysteine, predominantly yielding the natural (+)-alliin isomer. nih.gov

Multi-Step Synthesis from L-Cysteine Precursors

Enzymatic Production of Alliin-Derived Compounds In Vitro

Enzymatic methods offer a way to produce specific alliin-derived compounds, notably allicin (B1665233), by mimicking the natural process that occurs when garlic is crushed.

Allicin is produced from alliin through the action of the enzyme alliinase (alliin alkylsulfonate-lyase). mm-encapsulation.comhznu.edu.cnrsc.org This enzymatic conversion occurs when alliin and alliinase, normally stored in different cellular compartments in garlic, come into contact upon tissue damage. hznu.edu.cnrsc.org In vitro, high-yield production of allicin can be achieved by reacting synthesized alliin with isolated or recombinant alliinase. mm-encapsulation.comwikipedia.orgnih.govfishersci.fithegoodscentscompany.comnih.gov This enzymatic method is often preferred for obtaining pure allicin compared to extraction from garlic, which can result in a mixture of unstable compounds. wikipedia.orgfishersci.ca Protocols for the enzymatic production of allicin in vitro from synthesized alliin have been well-documented. mm-encapsulation.comfishersci.ca The reaction involves the hydrolysis of alliin by alliinase, producing allyl sulfenic acid, pyruvate (B1213749), and ammonia (B1221849). wikipedia.orgmm-encapsulation.comfishersci.ca Two molecules of the unstable allyl sulfenic acid then spontaneously condense to form allicin. mm-encapsulation.comfishersci.canih.gov

Optimizing the reaction conditions is crucial for maximizing the yield and efficiency of enzymatic conversions of alliin, particularly in the production of allicin using alliinase. Factors such as temperature, pH, enzyme concentration, substrate concentration, and reaction time play significant roles. nih.govfishersci.figuidetopharmacology.orgnih.gov

Studies have investigated the optimal temperature and pH for alliinase activity. For instance, alliinase from Cupriavidus necator showed optimal activity at 35 °C and pH 7. guidetopharmacology.org Immobilized alliinase has also been studied, with optimal conditions reported at pH 7.0 and 35°C, showing improved thermal and pH stabilities compared to the free enzyme. nih.gov The concentration of alliin substrate also affects allicin production, with studies indicating optimal concentrations for high yields. nih.gov The rate of allicin synthesis from diallyl disulfide oxidation, which is related to the enzymatic process via the intermediate allyl sulfenic acid, has been shown to be dependent on the concentration of the oxidizing agent. fishersci.fi Controlling the addition of the alliinase source gradually over time rather than adding it all at once can also lead to a higher concentration of allicin produced. nih.gov

High-Yield Allicin Production from Synthesized Alliin using Alliinase

Synthesis of Labeled Alliin for Tracer Studies and Pathway Elucidation

The synthesis of labeled alliin is a valuable tool for tracer studies aimed at elucidating its metabolic pathways and fate in biological systems, as well as understanding its biosynthesis in plants. While direct chemical synthesis of isotopically labeled alliin is not extensively detailed in the provided snippets, studies on the biosynthesis of alliin have utilized labeled precursors to trace the pathway.

Research employing radioactive tracers, such as 14C-labeled serine, has provided insights into the precursor substances involved in alliin synthesis in plants like onion. mm-encapsulation.comfishersci.ca These studies have indicated that cysteine and serine can serve as sources for the amino acid part of alliin, and that sulfur is also a critical component. mm-encapsulation.comthegoodscentscompany.com Transcriptomics analysis in garlic has further supported the involvement of genes related to cysteine synthesis and metabolism in the alliin synthesis pathway. thegoodscentscompany.com Proposed biosynthetic pathways involve the S-alkylation of glutathione (B108866) or cysteine, followed by modifications such as deglutamylation and S-oxygenation to form alliin. fishersci.cawikipedia.org The identification of enzymes like γ-glutamyl transpeptidases and flavin-containing monooxygenases involved in these steps contributes to the understanding of the biosynthetic route. nih.govwikipedia.org While the complete details of the alliin synthesis pathway in garlic are still being elucidated, the use of labeled precursors in biosynthetic studies is a form of tracer analysis that helps map the enzymatic transformations involved in its formation. fishersci.cathegoodscentscompany.com Metabolomics and other high-throughput methods can be combined with tracer studies for comprehensive pathway analysis. fishersci.ca

Alliin in Plant Physiology and Defense

Ecological Role of the Alliin-Alliinase System as a Phytoanticipin

The alliin-alliinase system functions as a phytoanticipin in Allium plants nih.govfrontiersin.orgresearchgate.netnsf.govplantprotection.pl. Phytoanticipins are antimicrobial compounds that are present in plants before they are exposed to pathogens or pests, acting as a pre-formed defense system nsf.gov. In Allium species, alliin (B105686) and other S-alk(en)ylcysteine S-oxides (ACSOs) like isoalliin (B1237514) and methiin are stored as inactive precursors, spatially separated from the enzyme alliinase (cysteine sulfoxide (B87167) lyase) nih.govfrontiersin.orgnsf.govplantprotection.plnih.govwikipedia.orgconicet.gov.ar. Alliin is primarily located in the cytosol, while alliinase is stored in the vacuole nih.govfrontiersin.orgnsf.govplantprotection.pl.

Upon mechanical damage to the plant tissue, caused by herbivores, insects, nematodes, fungi, bacteria, or physical injury, this cellular compartmentalization is disrupted nih.govfrontiersin.orgnsf.govplantprotection.plnih.govwikipedia.orgpatsnap.com. The alliinase enzyme comes into contact with its substrate, alliin, triggering a rapid enzymatic reaction nih.govwikipedia.orgconicet.gov.arpatsnap.commdpi.com. This reaction converts alliin into unstable sulfenic acids, which then spontaneously condense to form thiosulfinates, with allicin (B1665233) (diallyl thiosulfinate) being the most abundant product derived from alliin nih.govwikipedia.orgconicet.gov.arpatsnap.commdpi.com. This swift production of potent defense compounds upon damage exemplifies the function of the system as a phytoanticipin, providing immediate protection plantprotection.pl. Research on onions suggests a dual-defense mechanism involving both cytosolic and vacuolar alliinases, contributing to a basal level of defense in intact tissues and a heightened response upon damage nih.govfrontiersin.orgresearchgate.netnih.gov.

Alliin's Contribution to Allium Plant Defense Mechanisms Against Biotic Stresses

The primary contribution of alliin to Allium plant defense against biotic stresses lies in its conversion to allicin and other volatile sulfur compounds upon tissue disruption nih.govfrontiersin.orgplantprotection.plnih.govwikipedia.orgresearchgate.net. These alliin-derived compounds are potent defense molecules exhibiting broad-spectrum activity against a range of pests and pathogens nih.govfrontiersin.orgnih.govmdpi.comresearchgate.netmdpi.com.

The defense mechanisms target various biotic threats, including bacteria, fungi, Oomycetes, insects, nematodes, and herbivores nih.govfrontiersin.orgnih.govmdpi.comresearchgate.netacs.orgnih.govresearchgate.net. Allicin and its breakdown products, such as diallyl disulfide (DADS), diallyl trisulfide (DATS), and diallyl sulfide (B99878) (DAS), act as antimicrobial agents (antibacterial and antifungal) and possess pesticidal properties (insecticidal, nematicidal, acaricidal, and herbicidal, as well as repellent effects) nih.govfrontiersin.orgnih.govmdpi.comresearchgate.netacs.orgresearchgate.net.

Studies have demonstrated the effectiveness of these compounds against plant pathogenic bacteria, fungi, and root-knot nematodes nih.govfrontiersin.orgacs.org. For instance, garlic extracts containing allicin have shown nematicidal activity against the grapevine nematode Xiphinema index nih.govfrontiersin.org. Allicin has also been found to be effective against various plant pathogenic fungi and can inhibit their spore germination mdpi.comresearchgate.net. The sulfur compounds in garlic are responsible for repellent activities against arthropods researchgate.net.

Biochemical Effects of Alliin-Derived Compounds on Plant Cells

While the primary defensive action of alliin-derived compounds occurs against invading organisms, these potent molecules can also have biochemical effects relevant to the plant itself, particularly in the context of their production and storage within plant cells.

The rapid formation of allicin and other thiosulfinates upon tissue damage is a direct biochemical consequence of the alliin-alliinase reaction occurring within the disrupted plant cells nih.govwikipedia.orgconicet.gov.arpatsnap.commdpi.com. The compartmentalization of alliin and alliinase is a key cellular strategy to prevent premature activation of this defense system in healthy tissue nih.govfrontiersin.orgnsf.govplantprotection.plnih.govwikipedia.orgconicet.gov.ar.

Allicin is known to be physiologically active in various cell types, including plant cells nih.govresearchgate.net. Research indicates that allicin can inhibit seed germination and attenuate root development in plants nih.govresearchgate.net. This suggests that while serving a defensive purpose, these compounds can also influence the plant's own cellular processes, potentially as a regulatory mechanism or a consequence of producing potent biocides.

The biochemical mechanism underlying the activity of alliin-derived compounds, including against target organisms, often involves their interaction with thiol groups in proteins and enzymes nih.govpatsnap.commdpi.comresearchgate.net. Allicin, as a reactive sulfur species, can oxidize thiol groups, leading to modifications in protein structure and function nih.govresearchgate.net. While this mechanism is primarily discussed in the context of inactivating enzymes in pests and pathogens patsnap.commdpi.com, the plant cells themselves must manage the production and presence of these reactive compounds. The observed effects on plant processes like germination and root growth may be related to such biochemical interactions within plant cells nih.govresearchgate.net. The dual localization of alliinases in onions, with cytosolic activity in intact cells and vacuolar activity upon damage, highlights a complex biochemical regulation of thiosulfinate production within different cellular compartments nih.govfrontiersin.orgresearchgate.netnih.gov.

Emerging Research Directions and Methodological Advances in Alliin Studies

Application of Advanced Omics Technologies for Comprehensive Analysis

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are increasingly being employed to provide a holistic view of biological systems and unravel the intricate mechanisms associated with alliin (B105686). These technologies enable large-scale analysis of biological molecules, offering comprehensive insights into their structure, function, and dynamics humanspecificresearch.org. While the genome sequence of Allium species is not yet fully available, omics approaches are proving valuable in understanding key traits and molecular mechanisms nih.gov.

Transcriptomics and metabolomics have been integrated to investigate the effects of alliin. For instance, studies have utilized these combined approaches to explore the mechanisms by which alliin may impact conditions like hyperlipidemia. Integrated transcriptomics and metabolomics analysis in hyperlipidemia models have identified significant changes in gene expression and metabolite profiles, pointing to pathways such as steroid biosynthesis, triglyceride metabolism, and the cytochrome P450 pathway as being influenced by alliin intervention nih.gov, mdpi.com.

Omics interventions in Allium research have been applied to various areas, including marker discovery, responses to biotic and abiotic stress, organ development, and flavonoid and bulb color researchgate.net, peerj.com. The data generated from these technologies contribute to understanding traits at the molecular and metabolite level, which can assist in breeding programs for Allium crops researchgate.net, nih.gov.

Investigations into Novel Biosynthetic Intermediates and Regulatory Networks

The biosynthesis of ACSOs, including alliin, in Allium vegetables is a complex process, and the complete pathway remains an active area of research tandfonline.com, nih.gov. Studies using radiotracers and biochemical and molecular tools have provided insights into plausible biosynthetic routes. One proposed pathway involves the S-conjugation of cysteine residues in glutathione (B108866), followed by a series of modifications and cleavages leading to the formation of alliin and other ACSOs tandfonline.com. S-(2-carboxypropyl)glutathione has been identified as an intermediate metabolite in this pathway tandfonline.com.

Alliin is the natural substrate for the enzyme alliinase (also known as alliin lyase or S-alk(en)yl-L-cysteine sulfoxide (B87167) lyase) plos.org, nih.gov. Upon tissue damage, alliinase hydrolyzes alliin to produce sulfenic acid, pyruvic acid, and ammonia (B1221849) plos.org, mdpi.com. Two molecules of allyl sulfenic acid can then spontaneously condense to form allicin (B1665233) nih.gov. Alliinase is a key enzyme in this process, and the presence of different isoforms of alliinase in Allium species and their varied expression patterns in different tissues can influence the final allicin content plos.org.

Efforts are being made to untangle the regulatory networks that govern ACSO biosynthesis in Allium species tandfonline.com. Understanding these networks is crucial for potentially enhancing the production of these compounds. Advanced synthetic biology tools are also being explored to construct plausible biosynthetic pathways for organosulfur compounds in easily manipulable microbes, offering a sustainable approach for their bioproduction tandfonline.com.

While the direct biosynthetic route to alliin is still being elucidated, the conversion of alliin to allicin by alliinase is well-established plos.org, mdpi.com, nih.gov. The subsequent breakdown of allicin leads to the formation of various volatile organosulfur compounds responsible for the characteristic aroma and many biological effects of Allium plants tandfonline.com.

Development of Innovative Analytical Techniques for Alliin and its Metabolites

Accurate detection and quantification of alliin and its metabolites are essential for both research and quality control purposes. The development of innovative analytical techniques is a continuous area of focus. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of alliin and related sulfur compounds. Various HPLC methods, often coupled with UV-Vis or mass spectrometry detection, have been developed and refined conicet.gov.ar, researchgate.net, bezmialemscience.org.

Ion-pairing reagents, such as sodium heptanesulfonate, are utilized in HPLC methods to improve the separation of alliin from other sulfur secondary metabolites and dipeptide precursors conicet.gov.ar, researchgate.net. Mass spectrometry (MS), including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), is a powerful tool for the identification and structural elucidation of alliin and its derivatives plantextractwholesale.com, cuestionesdefisioterapia.com. Nuclear magnetic resonance (NMR) spectroscopy is also valuable for providing detailed structural information plantextractwholesale.com, cuestionesdefisioterapia.com.

Capillary electrophoresis (CE) has been employed for the separation of alliin and methiin conicet.gov.ar. Spectrophotometric methods, based on reactions with reagents like 2-nitro-5-thiobenzoate (NTB), have been reported for the quantitative analysis of alliin, allicin, and alliinase conicet.gov.ar.

Recent advancements include the development of new HPLC methods for the simultaneous determination of allicin and S-allyl cysteine (SAC) in garlic extracts, which are validated for parameters like limit of detection (LOD) and limit of quantification (LOQ) bezmialemscience.org.

Supercritical fluid extraction (SFE) combined with HPLC-UV analysis has been described as a quantitative method for determining allicin, utilizing standard additions of alliin which is converted to allicin in situ by alliinase nih.gov. This method offers an alternative for assessing allicin content, leveraging the greater stability of alliin compared to allicin nih.gov.

The analysis of volatile metabolites derived from garlic, such as allyl methyl sulfide (B99878) (AMS), allyl methyl sulfoxide (AMSO), and allyl methyl sulfone (AMSO2), is also being performed using techniques like two-dimensional high-resolution gas chromatography-mass spectrometry/olfactometry (HRGC-GC-MS/O) mdpi.com, frontiersin.org. These studies aim to understand the metabolism and excretion of garlic compounds in the human body mdpi.com, frontiersin.org.

Future research in analytical techniques is focused on further optimizing existing processes to improve the yield and purity of isolated compounds and exploring novel methods for comprehensive analysis of the complex mixture of sulfur compounds in Allium species plantextractwholesale.com.

Q & A

Basic Research Questions

Q. How can alliin be accurately quantified in plant extracts, and what statistical methods ensure reproducibility?

- Methodology : High-performance liquid chromatography (HPLC) with a solvent system of acetonitrile:water (80:20, 0.2% phosphoric acid) is standard for quantifying alliin . Pair this with post-column derivatization using ninhydrin for enhanced sensitivity . For statistical rigor, apply ANOVA to compare group means and Pearson correlation analysis to assess relationships between variables (e.g., alliin content vs. gene expression) .

- Key Consideration : Ensure calibration curves use certified alliin standards to avoid cross-reactivity with analogs like allicin.

Q. What experimental designs are optimal for studying alliin stability under varying enzymatic or thermal conditions?

- Approach : Use controlled enzyme inactivation (e.g., boiling garlic paste to denature alliinase) to isolate alliin’s stability . Monitor degradation via spectrophotometry or HPLC at timed intervals. For thermal stability, employ Arrhenius kinetics models to predict shelf-life under storage conditions .

- Data Interpretation : Compare retention times and peak areas in HPLC chromatograms to differentiate intact alliin from degradation products .

Advanced Research Questions

Q. How does alliin modulate adipogenesis at the molecular level, and how can contradictory gene expression data be reconciled?

- Experimental Model : Treat 3T3-L1 preadipocytes with alliin (10–40 µg/mL) during differentiation. Use RT-qPCR to track adipogenic markers (e.g., PPARγ, C/EBPα) and Oil Red O staining for lipid accumulation quantification .

- Contradiction Analysis : Note that alliin suppresses PPARγ and C/EBPα by Day 7 but shows transient effects on C/EBPβ. This suggests temporal specificity in transcriptional regulation, requiring time-course experiments to resolve apparent discrepancies .

- Table : Example gene primer sequences (from ):

| Gene | Forward Primer (5’–3’) | Reverse Primer (5’–3’) |

|---|---|---|

| PPARγ | CTGACAGGAAAGACAACAGAC | TGGCCACCTCTTTGCTCTG |

Q. What computational strategies elucidate alliin’s electronic properties and interactions with biological targets?

- Methods : Apply ab initio or density functional theory (DFT) to calculate global reactivity parameters (e.g., electrophilicity index) and binding energies with targets like SARS-CoV-2 main protease (Mpro). Validate docking results via molecular dynamics simulations (≥100 ns) to assess complex stability .